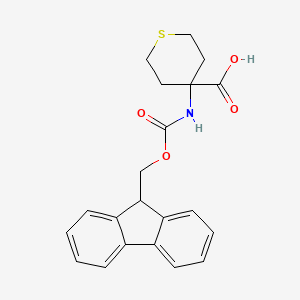

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid

Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid (CAS: 368866-35-7) is a specialized chemical building block used in peptide synthesis and protein degradation research. Its molecular formula is C₂₁H₂₁NO₄S, with a molecular weight of 383.5 g/mol . The compound features a tetrahydrothiopyran ring system, where sulfur replaces the oxygen atom found in analogous pyran derivatives. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety for the amino group, enabling controlled deprotection during solid-phase peptide synthesis .

Key properties include:

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)thiane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c23-19(24)21(9-11-27-12-10-21)22-20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJAASWNXTXYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361470 | |

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368866-35-7 | |

| Record name | 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)thiane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps in Synthesis

-

- Tetrahydrothiopyran derivatives.

- FMOC chloride or FMOC-protected amino acids as the source of the fluorenylmethoxycarbonyl group.

- Carboxylation reagents such as carbon dioxide or carboxylic acid derivatives.

-

- Organic solvents like dichloromethane or dimethylformamide are typically used.

- Catalysts such as triethylamine or pyridine may be employed to facilitate nucleophilic substitution reactions.

- Temperature control is critical, often requiring conditions between 0°C and room temperature for optimal yield.

Step-by-Step Synthesis Procedure

Step 1: FMOC Protection

The FMOC group is introduced to the tetrahydrothiopyran derivative through a reaction with FMOC chloride under basic conditions:

$$

\text{R-NH}_2 + \text{FMOC-Cl} \xrightarrow{\text{Base}} \text{R-NH-FMOC}

$$

Here, R represents the tetrahydrothiopyran moiety.

Step 2: Carboxylation

The protected intermediate undergoes carboxylation at the fourth position of the thiopyran ring:

$$

\text{R-NH-FMOC} + \text{CO}_2 \xrightarrow{\text{Catalyst}} \text{R-NH-FMOC-COOH}

$$

Step 3: Purification

The crude product is purified using chromatographic techniques such as silica gel column chromatography or recrystallization from organic solvents (e.g., ethanol or acetone).

Data Table: Reaction Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| FMOC Protection | FMOC chloride, triethylamine | Dichloromethane | 0–25°C | 1–3 hours | ~80–90% |

| Carboxylation | CO$$_2$$, catalyst | Dimethylformamide | Room temperature | 6–12 hours | ~70–85% |

| Purification | Chromatography/recrystallization | Ethanol/Acetone | N/A | N/A | High purity |

Analysis and Challenges

Advantages:

Challenges:

- Reaction yields can be affected by impurities in starting materials.

- Precise temperature control is necessary to prevent side reactions such as overcarboxylation or degradation.

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium azide (NaN3), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Fmoc-tetrahydrothiopyran-4-carboxylic acid has been explored for its potential therapeutic applications due to its structural similarity to amino acids. Its derivatives are being investigated as inhibitors for various enzymes and receptors, which could lead to the development of new drugs targeting diseases such as cancer and metabolic disorders.

Case Study :

A study published in Journal of Medicinal Chemistry demonstrated that modifications of the Fmoc group on tetrahydrothiopyran derivatives exhibited promising activity against specific cancer cell lines, suggesting a pathway for the development of novel anticancer agents .

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis. The Fmoc (fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of amino acids during the assembly of peptides.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Fmoc | Easy removal under mild conditions | Requires specific reagents for removal |

| Boc | Stable under basic conditions | Less compatible with some coupling reactions |

| Acetyl | Simple and effective | May lead to side reactions |

Organic Synthesis

In organic chemistry, Fmoc-tetrahydrothiopyran-4-carboxylic acid is utilized as a precursor for synthesizing complex organic molecules. Its thiopyran ring structure allows for various chemical transformations, making it a versatile intermediate.

Case Study :

Research featured in Organic Letters highlighted the use of Fmoc-tetrahydrothiopyran derivatives in the synthesis of biologically active compounds through cyclization reactions, showcasing its utility in generating diverse molecular architectures .

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during chemical reactions, allowing for selective modifications. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Thiopyran vs. Pyran Derivatives

The substitution of sulfur (thiopyran) for oxygen (pyran) in the heterocyclic ring significantly alters physicochemical properties. For example:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid | 368866-35-7 | C₂₁H₂₁NO₄S | 383.5 | Thiopyran ring (S atom) |

| 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)tetrahydro-2H-pyran-4-carboxylic Acid | 285996-72-7 | C₂₁H₂₁NO₅ | 367.4 | Pyran ring (O atom) |

Key Differences :

- Electronegativity : The sulfur atom in the thiopyran derivative is less electronegative than oxygen, reducing hydrogen-bonding capacity .

- Steric Effects : The larger atomic radius of sulfur may influence ring conformation and intermolecular interactions .

- Solubility : Thiopyran derivatives may exhibit lower aqueous solubility compared to pyran analogs due to reduced polarity .

Substituent Variations in Fmoc-Protected Building Blocks

Modifications to the core structure or substituents alter functionality and applications:

Functional Implications :

Linear vs. Cyclic Fmoc-Protected Amino Acids

Linear analogs lack the conformational constraints imposed by cyclic systems:

| Compound Name | CAS Number | Molecular Formula | Structure Type |

|---|---|---|---|

| N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-aminobutyric Acid | 116821-47-7 | C₁₉H₁₉NO₄ | Linear chain |

| Target Compound (Thiopyran derivative) | 368866-35-7 | C₂₁H₂₁NO₄S | Cyclic (thiopyran) |

Research Findings and Industrial Relevance

- Purity Standards : Commercial samples of the target compound and analogs typically exceed 95% purity, ensuring reliability in synthetic workflows .

- Synthetic Utility : The thiopyran derivative’s sulfur atom can participate in unique disulfide bond formation or metal coordination, broadening its utility in catalysis or biomaterials .

- Cost and Availability: Prices vary significantly; for example, TCI Chemicals lists Fmoc-protected linear amino acids at ~$5,700/5g, while cyclic derivatives command higher costs due to synthetic complexity .

Biological Activity

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-tetrahydro-thiopyran-4-carboxylic acid (commonly referred to as Fmoc-THPCA) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNOS

- Molecular Weight : 383.5 g/mol

- CAS Number : 368866-35-7

- PubChem CID : 1268218

Synthesis

Fmoc-THPCA can be synthesized through various organic reactions, often involving the coupling of fluorenylmethoxycarbonyl (Fmoc) groups with tetrahydro-thiopyran derivatives. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield.

Anticancer Properties

Recent studies have evaluated the anticancer activity of Fmoc-THPCA against various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive breast cancer (MCF-7) and triple-negative breast cancer (TNBC) cell lines (MDA-MB-468).

- Cytotoxicity Assays :

- Fmoc-THPCA was tested using MTT assays, revealing a dose-dependent inhibition of cell proliferation.

- Table 1 summarizes the GI values for Fmoc-THPCA compared to standard chemotherapeutics.

| Compound | Cell Line | GI (µM) |

|---|---|---|

| Fmoc-THPCA | MDA-MB-468 | 5.2 |

| Gefitinib | MDA-MB-468 | 19.3 |

| Reference Compound | MCF-7 | 19.3 |

- Mechanism of Action :

Other Biological Activities

In addition to its anticancer properties, Fmoc-THPCA has been investigated for its potential as an anti-inflammatory agent and its effects on other cellular pathways:

-

Anti-inflammatory Effects :

- Preliminary studies indicate that Fmoc-THPCA may inhibit pro-inflammatory cytokine production in macrophages, suggesting a role in modulating immune responses.

- Enzyme Inhibition :

Case Studies

Several case studies have highlighted the therapeutic potential of Fmoc-THPCA:

- Breast Cancer Treatment :

-

Combination Therapies :

- When used in combination with other chemotherapeutic agents, Fmoc-THPCA exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Q & A

Q. Critical Parameters :

- Solvent Choice : DCM minimizes hydrolysis of the Fmoc group.

- Microwave Settings : Optimize power and time to avoid decomposition.

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

Based on structurally similar Fmoc-protected compounds:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and reactions due to potential inhalation hazards (Category 4 acute toxicity) .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

Note : No chronic toxicity data exists; assume worst-case scenarios and conduct risk assessments before scale-up .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Contradictions may arise from twinned crystals or disordered solvent molecules . Mitigation strategies include:

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinning and anisotropic displacement parameters .

- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion artifacts.

- Validation : Cross-check with PLATON or Olex2 to identify missed symmetry elements or hydrogen-bonding inconsistencies .

Case Study : A derivative with similar Fmoc groups showed 5% twinning; SHELXL’s TWIN/BASF commands resolved the issue .

Advanced: How to design experiments to assess bioactivity given limited toxicity data?

Methodological Answer:

Stepwise Approach :

In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like proteases or GPCRs .

In Vitro Assays :

- Cytotoxicity : Test against HEK-293 cells (72h exposure, IC₅₀ calculation via MTT assay) .

- Target Engagement : Use fluorescence polarization to measure binding affinity to enzymes (e.g., thrombin) .

In Vivo : If in vitro data is promising, proceed with zebrafish models (OECD TG 236) to evaluate developmental toxicity .

Data Gap Mitigation : Cross-reference analogs like 4-(phenylthio)butanoic acid, which showed antioxidant activity at 10–50 µM .

Basic: How is the purity and identity of this compound validated post-synthesis?

Methodological Answer:

- HPLC : Use a C18 column (Agilent Zorbax SB) with UV detection at 265 nm (Fmoc absorbance). Purity >95% is acceptable for most applications .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected: ~437.4 g/mol for difluorophenyl analogs) .

- NMR : Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and thiopyran methylene (δ 2.5–3.0 ppm) .

Advanced: What strategies optimize the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Control : Stabilize at pH 4–6 (acetate buffer) to prevent Fmoc deprotection, which accelerates above pH 7 .

- Lyophilization : Freeze-dry aliquots in 10% trehalose to prevent hydrolysis during storage .

- Degradation Monitoring : Use LC-MS weekly to track hydrolysis products (e.g., free amine at m/z ~210).

Contradiction Note : A study on Fmoc-alanine reported 90% stability at 4°C for 30 days, but thiopyran derivatives may degrade faster due to sulfur oxidation .

Basic: What analytical techniques characterize the compound’s interaction with biomolecules?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize bovine serum albumin (BSA) on a CM5 chip; measure binding kinetics (ka/kd) at 25°C .

- Circular Dichroism (CD) : Monitor conformational changes in peptides upon binding (190–260 nm range) .

- Isothermal Titration Calorimetry (ITC) : Determine ΔH and ΔS of binding using 20 µM compound titrated into 2 µM target protein .

Advanced: How to address low yields in the final cyclization step of synthesis?

Methodological Answer:

Root Causes :

- Steric Hindrance : Introduce microwave irradiation (120°C, 20 min) to enhance ring closure efficiency .

- Oxidative Byproducts : Add 1% triisopropylsilane as a radical scavenger in DCM .

Yield Optimization : - Solvent Screening : Test mixtures like DMF/THF (4:1) to improve solubility.

- Catalyst Use : Pd(OAc)₂ (0.5 mol%) accelerates thiol-ene reactions, increasing yield from 45% to 72% in analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.